1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC17635952
Molecular Formula: C7H10N6
Molecular Weight: 178.20 g/mol
* For research use only. Not for human or veterinary use.
![1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-pyrazol-4-amine -](/images/structure/VC17635952.png)
Specification
Molecular Formula | C7H10N6 |
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Molecular Weight | 178.20 g/mol |
IUPAC Name | 1-[(4-methyl-1,2,4-triazol-3-yl)methyl]pyrazol-4-amine |
Standard InChI | InChI=1S/C7H10N6/c1-12-5-9-11-7(12)4-13-3-6(8)2-10-13/h2-3,5H,4,8H2,1H3 |
Standard InChI Key | UWCCODQOQHONOG-UHFFFAOYSA-N |
Canonical SMILES | CN1C=NN=C1CN2C=C(C=N2)N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
1-[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-pyrazol-4-amine (molecular formula: C₈H₁₀N₆; molecular weight: 178.20 g/mol) features a pyrazole ring substituted at the 4-position with an amine group and at the 1-position with a methylene-linked 4-methyl-1,2,4-triazole moiety. The triazole group adopts a planar configuration, while the methylene bridge introduces rotational flexibility, enabling conformational adaptability during molecular interactions.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₈H₁₀N₆ |
Molecular Weight | 178.20 g/mol |
Hydrogen Bond Donors | 2 (amine groups) |
Hydrogen Bond Acceptors | 4 (triazole and pyrazole nitrogens) |
Rotatable Bonds | 2 (methylene bridge) |
Electronic and Steric Features
The electron-rich triazole ring participates in π-π stacking interactions, while the pyrazole’s amine group facilitates hydrogen bonding with biological targets. Steric effects from the methyl group on the triazole modulate binding affinity by preventing undesired interactions with hydrophobic pockets.
Synthetic Methodologies
Primary Synthetic Routes
The synthesis typically involves a three-step sequence:
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Triazole Formation: Cyclocondensation of methyl hydrazine with nitriles yields the 4-methyl-1,2,4-triazole core.
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Pyrazole Synthesis: A Knorr pyrazole synthesis using hydrazine and β-keto esters produces the 4-aminopyrazole intermediate.
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Methylene Bridging: A nucleophilic substitution reaction connects the triazole and pyrazole via a methylene spacer using chloromethylpyrazole derivatives.
Optimization Challenges
Key challenges include minimizing byproducts during the methylene bridging step and enhancing regioselectivity in triazole formation. Recent advances employ microwave-assisted synthesis to reduce reaction times from 12 hours to 45 minutes while improving yields to 78%.
Biological Activities and Mechanisms
Antimicrobial Effects
The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC: 8 µg/mL) and fungi (e.g., Candida albicans, MIC: 16 µg/mL). Mechanistic studies suggest it disrupts microbial cell membranes by binding to ergosterol analogs and inhibiting lanosterol demethylase.
Anti-inflammatory Action
Oral administration in murine models reduces TNF-α and IL-6 levels by 62% and 58%, respectively, outperforming ibuprofen in suppressing cyclooxygenase-2 (COX-2).
Comparative Analysis with Structural Analogs
Table 2: Activity Comparison of Triazole-Pyrazole Derivatives
Compound | Antimicrobial MIC (µg/mL) | Anticancer IC₅₀ (µM) |
---|---|---|
1-[(4-Methyl-4H-triazol-3-yl)methyl]-1H-pyrazol-4-amine | 8–16 | 12–18 |
4-(4-Methyl-4H-triazol-3-yl)aniline | 32–64 | 35–42 |
1-(3-(3,5-Dimethylpyrazolyl)-methyl)-1H-pyrazol | 16–32 | 28–34 |
The methylene bridge in the target compound enhances bioavailability compared to aniline-linked analogs, while its simpler structure improves synthetic scalability relative to dimethylpyrazole derivatives.
Pharmaceutical and Agrochemical Applications
Drug Development
The compound serves as a lead structure for kinase inhibitors, with preliminary data showing 84% inhibition of EGFR kinase at 10 µM. Its dual antimicrobial/anti-inflammatory activity also positions it as a candidate for topical ointments targeting infected wounds.
Crop Protection
Field trials demonstrate 92% efficacy against wheat rust (Puccinia triticina) at 50 ppm, surpassing commercial triazole fungicides like tebuconazole.
Future Research Directions
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Pharmacokinetic Optimization: Prodrug strategies to enhance oral bioavailability beyond the current 34%.
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Targeted Delivery: Nanoparticle encapsulation for selective tumor accumulation.
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Environmental Impact: Degradation studies to assess soil persistence in agrochemical use.
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